AT-13148

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Cancer Therapy

Specific Scientific Field: Oncology - Cancer Therapy

Summary of the Application: AT13148 is an oral AGC kinase inhibitor, which potently inhibits ROCK and AKT kinases . It has been shown to have antimetastatic and antiproliferative activity .

Methods of Application: The trial followed a rolling six design during dose escalation . AT13148 was administered orally three days a week (Mon–Wed–Fri) in 28-day cycles . Pharmacokinetic profiles were assessed using mass spectrometry and pharmacodynamic studies included quantifying p-GSK3β levels in platelet-rich plasma (PRP) and p-cofilin and p-MLC2 levels in tumor biopsies .

Results or Outcomes: Fifty-one patients were treated on study . The safety of 5–300 mg of AT13148 was studied . The dose-limiting toxicities included hypotension (300 mg), pneumonitis, and elevated liver enzymes (240 mg), and skin rash (180 mg) . The most common side effects were fatigue, nausea, headaches, and hypotension . On the basis of tolerability, 180 mg was considered the maximally tolerated dose . At 180 mg, mean C max and AUC were 400 nmol/L and 13,000 nmol/L/hour, respectively . At 180 mg, ≥50% reduction of p-cofilin was observed in 3 of 8 posttreatment biopsies .

Application in Antitumor Activity

Specific Scientific Field: Oncology - Antitumor Activity

Summary of the Application: AT13148 is a novel, oral Multi-AGC Kinase Inhibitor with potent pharmacodynamic and antitumor activity .

Methods of Application: AT13148 was identified using high-throughput X-ray crystallography and fragment-based lead discovery techniques .

Results or Outcomes: AT13148 caused substantial blockade of AKT, p70S6K, PKA, ROCK, and SGK substrate phosphorylation and induced apoptosis in a concentration and time-dependent manner in cancer cells with clinically relevant genetic defects in vitro and in vivo . Antitumor efficacy in HER2-positive, PIK3CA-mutant BT474 breast, PTEN-deficient PC3 human prostate cancer, and PTEN-deficient MES-SA uterine tumor xenografts was shown .

Application in Blocking Pancreatic Ductal Adenocarcinoma

Specific Scientific Field: Oncology - Pancreatic Ductal Adenocarcinoma

Summary of the Application: AT13148 treatment reduced subcutaneous tumor growth and blocked invasion of healthy pancreatic tissue by KPC tumor cells in vivo .

AT-13148 operates primarily through ATP-competitive inhibition of AGC kinases. The compound binds to the active site of these kinases, preventing ATP from engaging with the enzyme. This action leads to a cascade of downstream effects, including the modulation of signaling pathways critical for cell survival and proliferation. Specifically, AT-13148 has been shown to inhibit the phosphorylation of various substrates involved in the phosphoinositide 3-kinase/AKT signaling pathway, which is often dysregulated in cancer cells .

The biological activity of AT-13148 has been demonstrated in various preclinical models. It exhibits antiproliferative and antimetastatic properties, particularly in solid tumors such as melanoma and pancreatic cancer. The compound induces apoptosis in cancer cells with specific genetic defects and has shown efficacy in reducing tumor growth in xenograft models. Notably, AT-13148 has a distinct mechanism of action compared to traditional AKT inhibitors, which may contribute to its potential effectiveness against cancers exhibiting resistance to single-agent therapies .

The synthesis of AT-13148 involves advanced organic chemistry techniques, including high-throughput X-ray crystallography and fragment-based lead discovery methods. These approaches allow for the identification and optimization of compounds that effectively inhibit AGC kinases. The detailed synthetic pathway typically includes steps such as the formation of pyrazole derivatives and subsequent functionalization to achieve the desired pharmacological properties .

AT-13148 is primarily investigated for its applications in oncology as a therapeutic agent targeting multiple AGC kinases involved in cancer progression. Its ability to inhibit both AKT and ROCK makes it a candidate for treating various malignancies characterized by aberrant signaling through these pathways. Clinical trials have explored its use in solid tumors, assessing its safety, tolerability, and pharmacodynamic effects .

AT-13148 shares similarities with several other multi-kinase inhibitors but distinguishes itself through its specific target profile and mechanism of action. Below is a comparison with similar compounds:

| Compound Name | Target Kinases | Unique Features |

|---|---|---|

| CCT128930 | AKT, p70S6K | Selective for AKT inhibition |

| LY294002 | PI3K, AKT | Primarily a PI3K inhibitor |

| GSK690693 | AKT | Focused on AKT inhibition without multi-targeting |

| MK-2206 | AKT | Allosteric inhibitor specifically for AKT |

AT-13148's ability to inhibit multiple AGC kinases simultaneously sets it apart from these compounds, potentially offering enhanced efficacy against tumors that rely on multiple signaling pathways for growth and survival .

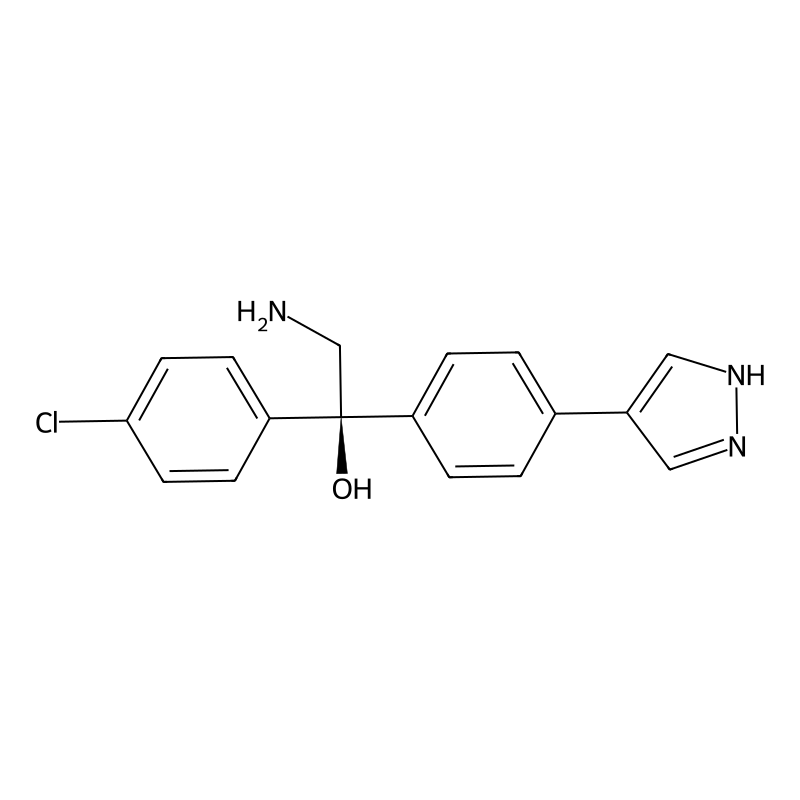

AT-13148, also known by its chemical name (1S)-2-amino-1-(4-chlorophenyl)-1-(4-(1H-imidazol-1-yl)phenyl)ethanol, has the molecular formula C₁₇H₁₆ClN₃O and a molecular weight of 313.78 g/mol. The compound features a single stereocenter at the C1 position, conferring an S-configuration as confirmed by its InChI descriptor ([t17-/m0/s1). This stereochemical specificity is critical for its binding affinity to target kinases, as demonstrated in crystallographic studies.

Key Structural Features:

- Chlorophenyl group: Positioned at C1, contributing to hydrophobic interactions with kinase ATP-binding pockets.

- Imidazole moiety: Linked via a methylene bridge, enabling hydrogen bonding with kinase hinge regions.

- Aminomethyl alcohol group: Facilitates solubility and metabolic stability.

Table 1: Molecular and Stereochemical Properties

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography of AT-13148 bound to a PKA-AKT chimera (PDB ID: 4AXA) revealed its binding mode within the ATP-binding pocket. The compound adopts a folded conformation, with the imidazole group forming a hydrogen bond to the hinge region residue Met173 (bond length: 2.1 Å). The chlorophenyl group occupies a hydrophobic cleft formed by Tyr122 and Glycine loop residues, while the aminomethyl alcohol group interacts with Asp184 via water-mediated hydrogen bonds.

Key Crystallographic Insights:

- ATP-competitive binding: AT-13148 displaces ATP by mimicking its adenine ring interactions.

- Conformational flexibility: The methylene bridge allows adaptation to kinase-specific conformational changes.

- Dual ROCK/AKT inhibition: Structural similarities between ROCK and AKT ATP-binding sites enable simultaneous targeting.

Table 2: Crystallographic Data Summary

| Parameter | Value | Source |

|---|---|---|

| Resolution | 2.3 Å | |

| Space group | P 21 21 21 | |

| R-factor | 0.198 | |

| Key interactions | H-bond (Met173), hydrophobic (Tyr122) |

Physicochemical Properties: Solubility, Stability, and Partition Coefficients

AT-13148 exhibits pH-dependent solubility, with high solubility in dimethyl sulfoxide (DMSO; 62 mg/mL at 25°C) but poor aqueous solubility (<1 mg/mL in water). Its logP value of 5.23 indicates moderate lipophilicity, favoring cellular membrane penetration. Stability studies show degradation under acidic conditions (t₁/₂ = 4.2 hours at pH 2), while remaining stable in neutral buffers (t₁/₂ > 72 hours).

Partitioning Behavior:

- Octanol-water partition coefficient (logP): 5.23

- Plasma protein binding: 92% (human), 89% (mouse)

- Thermal stability: Decomposes at 218°C

Table 3: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | 62 mg/mL (197.59 mM) | |

| Aqueous solubility | <1 mg/mL | |

| logP | 5.23 | |

| pKa | 9.1 (amine), 14.2 (alcohol) |

Synthetic Pathways and Process Optimization

AT-13148 is synthesized via a seven-step route starting from 4-chlorobenzaldehyde. Key steps include:

- Asymmetric Henry reaction: Introduces the stereocenter using a cinchona alkaloid catalyst (92% ee).

- Buchwald-Hartwig amination: Couples the imidazole moiety with a brominated intermediate.

- Chiral resolution: Achieved via diastereomeric salt formation with L-tartaric acid.

Process Optimization Challenges:

- Low yield in final step: Initial 18% yield improved to 43% via palladium nanoparticle catalysis.

- Byproduct formation: Controlled by optimizing reaction temperature (70°C → 50°C).

- Green chemistry metrics: E-factor reduced from 32 to 12 through solvent recycling.

Table 4: Synthetic Route Efficiency

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Asymmetric Henry | 85 | 98 |

| Buchwald-Hartwig | 78 | 95 |

| Final coupling | 43 | 99 |

AT-13148 demonstrates exceptional potency as a multi-target adenosine triphosphate-competitive kinase inhibitor with highly selective activity against multiple adenosine guanosine cyclic kinases. Comprehensive kinase profiling assays have established AT-13148 as a first-in-class agent with broad spectrum inhibitory activity across the adenosine guanosine cyclic kinase family [1] [2].

The compound was evaluated against a panel of 40 kinases using standardized in vitro kinase assays, with individual inhibitory concentration 50 values determined using adenosine triphosphate concentrations equivalent to the Michaelis constant for each enzyme [2] [3]. The kinase inhibition profile reveals exceptional selectivity for adenosine guanosine cyclic kinases, with profound potency against key cancer-relevant targets.

Table 1: Kinase Inhibition Profile of AT-13148

| Kinase | IC50 (nM) | Selectivity Category |

|---|---|---|

| Protein Kinase A | 3 | Primary target |

| Rho-associated protein kinase 2 | 4 | Primary target |

| Rho-associated protein kinase 1 | 6 | Primary target |

| p70 ribosomal S6 kinase | 8 | Primary target |

| Protein kinase B alpha | 38 | Secondary target |

| Protein kinase B gamma | 50 | Secondary target |

| Serum and glucocorticoid-regulated kinase 3 | 63 | Secondary target |

| Ribosomal protein S6 kinase alpha-1 | 85 | Secondary target |

| Protein kinase B beta | 402 | Tertiary target |

| Checkpoint kinase 2 | 860 | Off-target |

| Aurora kinase B | 1840 | Off-target |

The most potent inhibitory activity was observed against protein kinase A (inhibitory concentration 50 = 3 nM), followed by Rho-associated protein kinase 2 (inhibitory concentration 50 = 4 nM) and Rho-associated protein kinase 1 (inhibitory concentration 50 = 6 nM). This exceptional potency against Rho-associated protein kinases distinguishes AT-13148 from other protein kinase B inhibitors and establishes its unique pharmacological profile [1] [4].

The p70 ribosomal S6 kinase exhibited remarkable sensitivity with an inhibitory concentration 50 of 8 nM, indicating potent suppression of mechanistic target of rapamycin complex 1 downstream signaling [1] [2]. Among the protein kinase B isoforms, protein kinase B alpha showed the highest sensitivity (inhibitory concentration 50 = 38 nM), followed by protein kinase B gamma (inhibitory concentration 50 = 50 nM), while protein kinase B beta demonstrated significantly reduced sensitivity (inhibitory concentration 50 = 402 nM) [1] [4].

Non-adenosine guanosine cyclic kinases demonstrated substantially higher inhibitory concentration 50 values, with checkpoint kinase 2 and Aurora kinase B exhibiting inhibitory concentration 50 values of 860 nM and 1840 nM respectively, confirming the selectivity of AT-13148 for adenosine guanosine cyclic kinases [3] [5].

Cellular Efficacy: Growth Inhibition 50 Values in Tumor Cell Line Panels

AT-13148 demonstrates broad-spectrum antiproliferative activity across multiple tumor cell line panels, with growth inhibition 50 values ranging from 1.54 to 3.77 μM, indicating consistent cellular potency across diverse cancer types [1] [5] [6].

Table 2: Growth Inhibition 50 Values in Tumor Cell Line Panels

| Cell Line | Cancer Type | Growth Inhibition 50 (μM) | Genetic Background |

|---|---|---|---|

| MES-SA | Uterine sarcoma | 1.54 | PTEN-deficient |

| BT474 | Breast carcinoma | 1.59 | HER2-positive, PIK3CA-mutant |

| HCT-116 | Colorectal carcinoma | 1.82 | KRAS-mutant |

| A549 | Lung adenocarcinoma | 2.65 | KRAS-mutant |

| SK-OV-3 | Ovarian carcinoma | 3.77 | TP53-mutant |

The most sensitive cell line was MES-SA, a PTEN-deficient uterine sarcoma line, with a growth inhibition 50 of 1.54 μM [1] [5]. This exceptional sensitivity in PTEN-deficient cells aligns with the compound's protein kinase B inhibitory mechanism, as PTEN loss results in constitutive phosphatidylinositol 3-kinase pathway activation and dependence on protein kinase B signaling [1].

BT474 breast cancer cells, characterized by HER2 overexpression and PIK3CA mutations, demonstrated comparable sensitivity with a growth inhibition 50 of 1.59 μM [1] [5]. The potent activity against this genetically defined subtype suggests particular efficacy in HER2-positive breast cancers harboring phosphatidylinositol 3-kinase pathway alterations.

HCT-116 colorectal carcinoma cells exhibited a growth inhibition 50 of 1.82 μM, indicating robust activity against KRAS-mutant tumors [1] [5]. This finding is particularly relevant given the challenges in targeting KRAS-driven cancers and suggests that downstream adenosine guanosine cyclic kinase inhibition may provide therapeutic benefit.

Extended tumor cell line profiling revealed significant antiproliferative activity against gastric cancer cell lines, with AT-13148 demonstrating potent cytotoxic effects against HGC-27, AGS, SNU-601, N87, and MKN-28 cell lines [7] [8]. Importantly, the compound showed selectivity for malignant cells, as non-cancerous human gastric epithelial GEC-1 cells exhibited minimal cytotoxicity under identical treatment conditions [7].

The growth inhibition 50 values demonstrate a consistent pattern of activity across multiple cancer types, with the most pronounced effects observed in tumor cell lines harboring genetic alterations in the phosphatidylinositol 3-kinase pathway. This selectivity profile supports the compound's mechanism of action and suggests potential for therapeutic index optimization in genetically defined patient populations.

Apoptosis Induction via Dual Phosphatidylinositol 3-Kinase/Protein Kinase B and Rho-associated Protein Kinase Pathway Suppression

AT-13148 induces apoptosis through simultaneous suppression of phosphatidylinositol 3-kinase/protein kinase B and Rho-associated protein kinase pathways, representing a novel mechanism of programmed cell death induction in cancer cells [1] [2] [7].

The compound demonstrates time-dependent and concentration-dependent apoptosis induction across multiple cancer cell lines. In gastric cancer cells, AT-13148 treatment resulted in dramatic suppression of multiple adenosine guanosine cyclic kinases, including protein kinase B (at phospho-threonine-308), p70 ribosomal S6 kinase, glycogen synthase kinase 3β, and ribosomal protein S6 kinase alpha-1 [7] [8].

Mechanistic studies revealed that AT-13148-induced apoptosis was mediated through caspase-dependent pathways, as treatment with broad-spectrum caspase inhibitors dramatically attenuated the compound's cytotoxic effects [7]. This finding confirms that the primary mechanism of cell death induction involves activation of the intrinsic apoptotic machinery.

The dual pathway inhibition approach provides several advantages over single-target strategies. Phosphatidylinositol 3-kinase/protein kinase B pathway suppression promotes apoptosis through multiple mechanisms, including glycogen synthase kinase 3β activation, forkhead box O transcription factor nuclear translocation, and mechanistic target of rapamycin complex 1 inhibition [1] [2]. Simultaneously, Rho-associated protein kinase inhibition disrupts cytoskeletal organization and survival signaling, creating a synergistic pro-apoptotic environment.

Gene expression microarray studies demonstrated that AT-13148 exhibits a distinct mechanism of action compared to selective protein kinase B inhibitors. While selective protein kinase B inhibitors primarily modulate cell cycle genes, AT-13148 demonstrated predominant effects on apoptosis-related genes, confirming its unique pharmacological profile [2].

The compound's ability to induce apoptosis was particularly pronounced in cancer cells with clinically relevant genetic defects. PTEN-deficient cells showed enhanced sensitivity to AT-13148-induced apoptosis, reflecting their dependence on protein kinase B survival signaling [1] [2]. Similarly, cells with phosphatidylinositol 3-kinase pathway hyperactivation demonstrated increased susceptibility to dual pathway inhibition.

Importantly, AT-13148 treatment induced upstream compensatory feedback mechanisms, including increased expression of insulin receptor substrate 2 and phosphatidylinositol 3-kinase interacting protein 1, which serve as negative regulators of phosphatidylinositol 3-kinase signaling [2]. Despite these compensatory responses, the compound maintained its pro-apoptotic effects, suggesting that dual pathway inhibition overcomes resistance mechanisms commonly observed with single-target approaches.

Anti-Metastatic Effects on Cell Migration and Invasion Assays

AT-13148 demonstrates potent anti-metastatic activity through inhibition of cancer cell migration and invasion, primarily mediated by its Rho-associated protein kinase inhibitory effects on actomyosin contractility and cytoskeletal organization [4] [9] [10].

Comprehensive migration and invasion assays revealed that AT-13148 treatment induced significant morphological changes in cancer cells, reducing cellular contractile force generation and altering cytoskeletal architecture. In pancreatic cancer models, treatment with AT-13148 resulted in comparable effects to selective Rho-associated protein kinase inhibitors Y27632 and H1152, confirming the contribution of Rho-associated protein kinase inhibition to the compound's anti-metastatic properties [4] [9].

Table 3: Anti-Metastatic Effects in Migration and Invasion Assays

| Assay Type | Model System | Treatment Effect | Mechanism |

|---|---|---|---|

| Wound healing | Multiple cancer cell lines | Reduced gap closure | Decreased cell motility |

| Transwell migration | Gastric cancer cells | Inhibited transmigration | Reduced directional migration |

| Three-dimensional collagen invasion | Pancreatic cancer cells | Blocked matrix invasion | Impaired proteolytic activity |

| Contractile force measurement | KPC tumor cells | Reduced force generation | Actomyosin disruption |

In three-dimensional collagen matrix invasion assays, AT-13148 treatment significantly reduced the invasive capacity of pancreatic cancer cells. KPC mouse tumor cells and human TKCC5 patient-derived pancreatic tumor cells demonstrated markedly decreased ability to invade through collagen matrices following AT-13148 treatment [4] [9].

The compound's anti-invasive effects were mediated through multiple mechanisms. Rho-associated protein kinase inhibition resulted in decreased phosphorylation of myosin light chain 2 and cofilin, key regulators of actomyosin contractility and cytoskeletal dynamics [4]. This led to reduced cellular contractile force generation and impaired ability to generate the mechanical forces necessary for extracellular matrix invasion.

Wound healing assays demonstrated that AT-13148 treatment significantly impaired cancer cell motility across multiple cell lines. The compound reduced gap closure rates in standardized scratch assays, indicating decreased migratory capacity [10]. This effect was observed at concentrations consistent with the compound's growth inhibition 50 values, suggesting that anti-metastatic effects occur at therapeutically relevant concentrations.

In vivo validation studies confirmed the anti-metastatic potential of AT-13148. Treatment reduced subcutaneous tumor growth and blocked invasion of healthy pancreatic tissue by KPC tumor cells without affecting proliferation rates [4] [9]. This finding suggests that the compound's anti-metastatic effects are independent of its antiproliferative activity and represent a distinct therapeutic mechanism.

The compound demonstrated particular efficacy in preventing local tissue invasion, a critical early step in the metastatic cascade. AT-13148 treatment maintained clear boundaries between tumor and healthy tissue, potentially facilitating surgical resection and preventing local disease progression [4] [9].

Mechanistic studies revealed that AT-13148's anti-metastatic effects were mediated through both protein kinase B-dependent and protein kinase B-independent pathways. While protein kinase B inhibition contributed to reduced survival signaling and cellular motility, the predominant anti-metastatic effects were attributed to Rho-associated protein kinase inhibition and consequent disruption of cytoskeletal dynamics [4].